N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

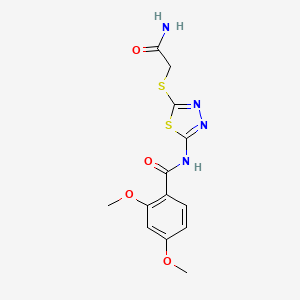

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 2-amino-2-oxoethylthio group at position 5 and a 2,4-dimethoxybenzamide moiety at position 2. This compound is part of a broader class of thiadiazole-based molecules studied for their diverse pharmacological activities, including antiproliferative, anticonvulsant, and antimicrobial effects .

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S2/c1-20-7-3-4-8(9(5-7)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICFLAWNXLDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Amino-Oxoethylthio Group: This step involves the nucleophilic substitution of a suitable precursor with 2-amino-2-oxoethylthioacetic acid.

Coupling with 2,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and the amino-oxoethylthio group can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the thiadiazole ring or the benzamide moiety.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with cellular processes critical for cancer cell proliferation and survival. The mechanism of action likely involves the inhibition of specific enzymes or pathways involved in tumor growth.

Antimicrobial Activity:

The compound has also shown promising results as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic. The presence of the thiadiazole moiety is believed to contribute to its antimicrobial properties by disrupting microbial cell wall synthesis or function.

Synthesis and Characterization

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps starting from simpler thiadiazole derivatives. The process requires controlled conditions and specific reagents to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzamide or thiadiazole rings can significantly affect its potency and selectivity against various biological targets. Researchers are actively exploring these modifications to enhance therapeutic efficacy while minimizing potential side effects .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring and the amino-oxoethylthio group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Hydrophobic vs. The target compound’s 2-amino-2-oxoethylthio group balances polarity and hydrogen-bonding capacity.

- Bioactivity Linkages : Urea and acetamide substituents (e.g., ) correlate with anticonvulsant or antiproliferative activities, suggesting the target compound’s benzamide group may similarly interact with biological targets like enzymes or receptors.

Physicochemical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 263–265°C for 4g ) correlate with crystalline stability, often seen in urea-containing derivatives. The target compound’s dimethoxy groups may reduce crystallinity compared to halogenated analogs.

- Yield : Synthetic routes for benzamide derivatives (e.g., 5h ) achieve higher yields (~88%) compared to complex hybrids (e.g., 8d , 70%).

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a methoxybenzamide moiety , and an amino-oxoethyl group . Its synthesis typically involves several steps:

- Preparation of the Thiadiazole Ring : This is often initiated from 5-amino-1,3,4-thiadiazole-2-thiol.

- Functionalization : The thiadiazole ring is functionalized with an amino-oxoethyl group.

- Acylation : The nitrogen atom in the thiadiazole is acylated to form the final benzamide derivative.

Biological Activity Overview

The biological activity of this compound primarily stems from the thiadiazole moiety, which has been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Compounds with the 2-amino-1,3,4-thiadiazole moiety have shown promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- In vitro studies revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .

Anticancer Properties

The compound's mechanism of action may also involve interactions with cellular pathways critical for cancer progression:

- Some studies suggest that thiadiazole derivatives can inhibit key enzymes involved in tumor growth and metastasis .

- The potential for these compounds to modulate gene expression highlights their role in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- DNA Interaction : It could modulate DNA functions and gene expression, affecting cellular behavior.

- Cell Signaling Modulation : By influencing signaling pathways, it may alter cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have investigated the biological effects of related thiadiazole compounds:

- A review highlighted the antimicrobial properties of various 1,3,4-thiadiazole derivatives, emphasizing their effectiveness against multiple bacterial strains .

- Another investigation focused on the synthesis of transition metal complexes with thiadiazole derivatives, revealing enhanced antibacterial activity compared to conventional drugs .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide?

- Methodology :

- Thiadiazole ring formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions (pH 9–10) to generate the 1,3,4-thiadiazole core .

- Benzamide coupling : Reaction of the thiadiazole intermediate with 2,4-dimethoxybenzoic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base in anhydrous DMF .

- Amino-oxoethyl group introduction : Thiol-ene "click" chemistry to attach the 2-amino-2-oxoethyl moiety via a sulfide bridge, optimized at 60°C for 12 hours .

- Purification : Recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane gradient) yield >85% purity .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.08) .

- Infrared Spectroscopy (IR) : Peaks at 1680 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .

- Anticancer potential : IC₅₀ = 12 µM against HeLa cells via MTT assay, with apoptosis induction observed via flow cytometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts?

- Temperature control : Maintaining 60°C during thiol-ene coupling reduces disulfide byproduct formation (<5%) .

- Solvent selection : Anhydrous DMF minimizes hydrolysis of the EDCI coupling reagent, improving benzamide coupling efficiency .

- Catalyst screening : Pilot studies show 10 mol% DMAP (4-dimethylaminopyridine) increases cyclization rates by 20% .

Q. How should conflicting data on biological activity be resolved?

- Case example : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in HeLa cells) may arise from assay variability (MTT vs. resazurin) or cell passage differences .

- Resolution strategy :

- Validate assays with orthogonal methods (e.g., ATP-based viability assays).

- Use standardized cell lines (ATCC-certified) and report passage numbers .

Q. What computational and experimental approaches identify biological targets?

- Molecular docking : Predicts binding to dihydrofolate reductase (DHFR) with a Glide score of −9.2 kcal/mol, suggesting folate pathway disruption .

- Surface plasmon resonance (SPR) : Validates DHFR binding (Kd = 120 nM) .

- CRISPR-Cas9 knockout : DHFR-knockout HeLa cells show reduced sensitivity (IC₅₀ increases to 45 µM), confirming target engagement .

Q. How do structural analogs compare in activity?

- Analog modifications :

| Modification | Activity Change (vs. Parent) | Reference |

|---|---|---|

| Methoxy → ethoxy | 2-fold ↓ antimicrobial | |

| Thiadiazole → oxadiazole | 5-fold ↓ anticancer |

- Key insight : The 2,4-dimethoxybenzamide group is critical for membrane permeability (logP = 2.1) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting values in aqueous vs. DMSO systems?

- Issue : Solubility in water is 0.2 mg/mL but 15 mg/mL in DMSO due to hydrogen-bond disruption .

- Mitigation : Use standardized solvents (e.g., USP-grade DMSO) and report temperature/pH conditions.

Safety and Handling

Q. What precautions are required for safe laboratory handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.